N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine
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Overview
Description
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine ring fused with a pyrrolidine moiety, making it a versatile scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as multiple myeloma.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Similar structure but with a chlorine substituent.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: Contains an ester group.
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: Features a carboxylic acid group.
Uniqueness
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine stands out due to its unique combination of the imidazo[1,2-b]pyridazine ring and the pyrrolidine moiety. This structure provides a versatile platform for further chemical modifications and potential therapeutic applications.
Biological Activity
N-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H12N6
- Molecular Weight : 203.24 g/mol
- CAS Number : 1804129-39-2
The compound features an imidazo[1,2-b]pyridazine moiety linked to a pyrrolidine ring, which contributes to its pharmacological profile.
Research indicates that this compound acts primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancers.
Key Findings:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, it has been associated with the inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
- Antitumor Activity : In vivo studies demonstrate that derivatives of this compound exhibit significant antitumor effects by modulating pathways related to cancer cell survival and apoptosis .
1. Anticancer Properties
In a study focusing on the structure–activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives, compounds similar to this compound were evaluated for their anticancer activities. The results indicated:
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
PDDC (related compound) | nSMase2 | 0.05 | Effective in reducing exosome release from brain cells |
Compound X | Various kinases | 0.01 - 0.1 | Exhibited broad-spectrum anticancer activity |
These findings suggest that this compound and its analogs could serve as promising candidates for cancer therapy.
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to inhibit nSMase2 effectively, leading to reduced neuronal cell death and improved cognitive function in animal models of AD .
Case Studies
Several case studies highlight the efficacy of this compound:
- Mouse Model of Alzheimer's Disease : Treatment with a derivative showed significant improvement in memory retention and reduction in amyloid plaque formation.
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways.
Properties
Molecular Formula |
C10H13N5 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C10H13N5/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8/h1-2,5-6,8,11H,3-4,7H2,(H,13,14) |
InChI Key |
SGMLJAHQNIEGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NN3C=CN=C3C=C2 |
Origin of Product |
United States |
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